1-(2-fluoroethyl)-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenylmethyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluoroethylamine with 2-methoxybenzyl chloride to form the intermediate 2-fluoroethyl-N-[(2-methoxyphenyl)methyl]amine. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- 1-(2-bromoethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- 1-(2-iodoethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Uniqueness
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C14H18FN3O |
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Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-13(10-18(17-11)8-7-15)16-9-12-5-3-4-6-14(12)19-2/h3-6,10,16H,7-9H2,1-2H3 |
InChI Key |
ZETKQIFGDBASEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2OC)CCF |
Origin of Product |
United States |
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